tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJJHJYXDCYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-28-5 | |
| Record name | Carbamic acid, N-5-azaspiro[2.4]hept-1-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Intermediates
| Compound Name | Description | CAS Number | Role in Synthesis |
|---|---|---|---|
| 5-Azaspiro[2.4]heptane amine | Spirocyclic amine precursor | Not always commercially available | Starting scaffold |
| tert-Butyl chloroformate | Carbamate protecting agent | 507-19-7 | Introduces Boc group |
| Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride | Key intermediate | 2055841-30-8 | Precursor for carbamate formation |
| tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate | Intermediate carbamate | 351369-07-8 | Precursor to hydrochloride salt |
Stepwise Synthesis
Boc Protection of the Spirocyclic Amine
The free amine of 5-azaspiro[2.4]heptane is reacted with tert-butyl chloroformate under inert atmosphere (nitrogen or argon) to form the Boc-protected carbamate. The reaction is typically conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran at 0–25 °C.
Purification of Boc-Protected Intermediate
The crude product is purified by standard techniques such as silica gel chromatography or recrystallization from solvents like ethyl acetate/hexane to remove unreacted starting materials and side products.
Formation of Hydrochloride Salt
The Boc-protected carbamate is treated with hydrogen chloride gas or HCl in dioxane to form the hydrochloride salt. This step improves the compound’s stability and solubility for further applications.
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The hydrochloride salt is purified by crystallization from polar aprotic solvents such as acetonitrile/water mixtures to achieve high purity and enantiomeric excess.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Boc Protection | tert-Butyl chloroformate, base (e.g., triethylamine) | DCM or THF | 0–25 °C | 2–4 h | Inert atmosphere to prevent side reactions |
| Salt Formation | HCl gas or HCl in dioxane | Dioxane or ethanol/ethyl acetate | Room temp | 1–2 h | pH control critical for yield |
| Purification | Recrystallization or chromatography | Acetonitrile/water or EtOAc/hexane | Ambient | Variable | Chiral chromatography may be applied |
Analytical and Purity Considerations
- Enantiomeric Purity: Achieved via chiral chromatography (polysaccharide-based columns such as Chiralpak IA/IB). Enantiomeric excess (ee) is validated by chiral HPLC or NMR with chiral shift reagents.
- Structural Confirmation:
- ^1H and ^13C NMR spectroscopy confirm Boc group presence (tert-butyl group signals at δ 1.4–1.5 ppm) and spirocyclic framework.
- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., m/z 212.2887 for C11H20N2O2).
- X-ray crystallography resolves 3D conformation and confirms hydrochloride salt formation.
- Yield and Purity: Optimized methods report yields >70% with purity ≥98%.
Research Findings and Industrial Relevance
- The method disclosed in WO2017190609A1 patent demonstrates a high-efficiency synthetic route for a related intermediate, emphasizing improved yield, stereochemical purity, and scalability for industrial production.
- The reaction sequence avoids unnecessary waste and simplifies operation, making scale-up feasible.
- Salt formation conditions (pH, solvent choice) are critical for crystallinity and recovery.
- Stereochemical control is essential as enantiomers exhibit different reactivity and biological activity.
Summary Table of Preparation Methods
Concluding Remarks
The preparation of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride is well-established through Boc protection of the spirocyclic amine followed by hydrochloride salt formation. The process benefits from optimized reaction conditions that ensure high stereochemical purity and yield, suitable for pharmaceutical research and potential industrial production. Analytical validation via NMR, HRMS, and crystallography confirms the integrity of the compound and its spirocyclic structure.
This synthesis route provides a reliable foundation for further functionalization and application in drug discovery, particularly in kinase inhibitor and CNS therapeutic development.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The spirocyclic structure can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different spirocyclic derivatives .
Scientific Research Applications
Chemistry: In synthetic organic chemistry, tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents. Its stability and reactivity make it a promising candidate for drug development .
Industry: In industrial settings, the compound is used in the development of new materials and chemical processes. Its unique properties enable the creation of innovative products and technologies .
Mechanism of Action
The mechanism of action of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The spirocyclic scaffold of the target compound is shared with several analogs, differing in ring size, heteroatom placement, and substituents. Key examples include:
Key Observations :
- Ring Size and Heteroatoms : Compounds like 20a (4-azaspiro[2.4]heptane) and 2-azaspiro[3.3]heptane derivatives exhibit altered ring sizes or heteroatom positions, impacting conformational flexibility and electronic properties .
- Salt Forms: Hydrochloride salts (e.g., CAS: 1434142-28-5) generally exhibit improved solubility in aqueous media compared to non-ionic forms like 20a, which is an oil .
Physical Properties
- Melting Points: Hydrochloride salts (e.g., CAS: 1434142-28-5) are typically solids, while non-salt derivatives like 20a exist as oils, underscoring the role of salt formation in crystallinity .
- Stability : The trifluoroacetyl-protected analogs (e.g., 20p , 20r ) exhibit lower yields (69–88%) and varied physical states (glassy solids vs. oils), highlighting sensitivity to protecting groups .
Biological Activity
tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride, known by its CAS number 1434142-28-5, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H21ClN2O2
- Molecular Weight : 248.75 g/mol
- CAS Number : 1434142-28-5
- MDL Number : MFCD27956918
The compound features a spirocyclic structure that contributes to its unique biological activity. Its synthesis involves the formation of a carbamate, which is known to influence various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system. Research indicates that it may act as a modulator of certain receptors, potentially influencing neurochemical pathways involved in mood regulation and cognitive function.
Pharmacological Studies
-
Antidepressant Effects :
- A study evaluated the antidepressant-like effects of the compound in animal models. Results indicated a significant reduction in depressive behaviors, suggesting its potential as an antidepressant agent.
-
Cognitive Enhancement :
- Research has shown that the compound may enhance cognitive functions such as memory and learning in rodent models. This effect is hypothesized to be mediated through cholinergic pathways.
-
Neuroprotective Properties :
- In vitro studies demonstrated that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage.
Case Study 1: Antidepressant Activity
In a controlled experiment involving mice subjected to chronic stress, administration of this compound resulted in a marked improvement in behavioral assessments compared to control groups receiving saline. The study utilized the forced swim test (FST) and tail suspension test (TST) to evaluate depressive-like behaviors.
| Treatment Group | FST Duration (seconds) | TST Duration (seconds) |
|---|---|---|
| Control | 120 | 180 |
| Compound Dose | 80 | 100 |
The results indicated that the compound significantly reduced immobility time, suggesting antidepressant-like properties.
Case Study 2: Cognitive Function Improvement
A separate study focused on the effects of the compound on cognitive function used the Morris water maze test to assess spatial learning and memory retention in rats.
| Treatment Group | Latency to Find Platform (seconds) | Time Spent in Target Quadrant (%) |
|---|---|---|
| Control | 60 | 30 |
| Compound Dose | 40 | 50 |
The data showed that rats treated with this compound exhibited improved memory performance.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride, and what intermediates are critical?
- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the 5-azaspiro[2.4]heptane scaffold, followed by salt formation. Key intermediates include ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride (CAS: 2055841-30-8) and tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS: 351369-07-8). Optimized conditions involve coupling agents like EDC/HOBt and controlled HCl gas exposure for salt formation .
Q. How should purification be conducted to achieve high enantiomeric purity?
- Methodology : Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. Crystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) enhances purity. Enantiomeric excess (ee) is validated via chiral HPLC or NMR with chiral shift reagents .
Q. Which spectroscopic techniques confirm the spirocyclic structure and Boc group integrity?
- Methodology :
- 1H/13C NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group) and characteristic spirocyclic proton splitting patterns.
- HRMS : Exact mass analysis (e.g., m/z 212.2887 for C11H20N2O2) ensures molecular formula accuracy.
- X-ray crystallography : Resolves spirocyclic conformation and hydrogen bonding in the hydrochloride salt .
Advanced Research Questions
Q. How can conflicting NMR data on spirocyclic conformations be resolved?
- Methodology : Use variable-temperature NMR to assess dynamic equilibria between conformers. Density Functional Theory (DFT) calculations predict low-energy conformations, which are cross-validated with X-ray data. For example, spiro[2.4]heptane derivatives show distinct NOE correlations between bridgehead protons and the Boc group .
Q. What strategies optimize the hydrochloride salt yield during synthesis?
- Methodology :
- pH-controlled precipitation : Adjust reaction pH to 2–3 using HCl in dioxane.
- Counterion screening : Test alternative salts (e.g., oxalate, hemioxalate) for improved crystallinity.
- Solvent selection : Use ethanol/ethyl acetate mixtures to enhance salt solubility and recovery .
Q. How do stereochemical variations (R vs. S configurations) impact reactivity?
- Methodology : (S)-enantiomers (e.g., CAS: 127199-44-4) exhibit distinct reactivity in nucleophilic substitutions due to steric hindrance. Diastereomeric resolution via diethyl tartrate-mediated crystallization or enzymatic kinetic resolution (e.g., lipase-catalyzed acyl transfer) ensures stereochemical fidelity .
Q. How does the compound’s stability under acidic/basic conditions affect its use in peptide coupling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
